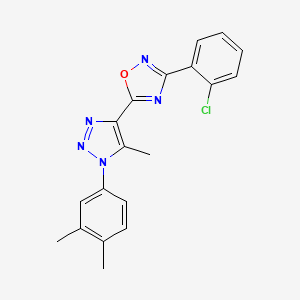

3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug discovery.

Synthesis

The synthesis of oxadiazole derivatives typically involves the condensation of hydrazides with various carbonyl compounds. In the case of this specific compound, the synthesis can be achieved through the reaction of 2-chlorobenzohydrazide with appropriate substituted triazoles under controlled conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry.

Biological Activity

Recent studies have highlighted the promising biological activities of oxadiazole derivatives, including anticancer and antimicrobial properties. The compound has shown significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this oxadiazole derivative exhibits potent cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |

| A549 (Lung Cancer) | 0.12 - 2.78 | Doxorubicin | Varies |

| U-937 (Leukemia) | Sub-micromolar | - | - |

These findings suggest that the compound's mechanism of action may involve the induction of apoptosis in cancer cells, as indicated by increased levels of p53 and activation of caspase-3 pathways .

Antimicrobial Activity

Preliminary assessments have also indicated potential antimicrobial properties against various pathogens. Further investigations are necessary to elucidate the spectrum of activity and determine minimum inhibitory concentrations (MICs).

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), with reported IC50 values in the low nanomolar range .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. Among them, the compound demonstrated superior activity compared to traditional chemotherapeutics like doxorubicin and tamoxifen . Flow cytometry assays confirmed its ability to induce apoptosis in a dose-dependent manner.

Applications De Recherche Scientifique

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal activities. For instance, a series of 2,5-disubstituted oxadiazoles were synthesized and evaluated for their antimicrobial efficacy. Some derivatives demonstrated comparable activity to established antibiotics, highlighting the potential of oxadiazoles in developing new antimicrobial agents .

Antioxidant Properties

Research has indicated that oxadiazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often linked to their ability to stabilize free radicals through electron donation . This property makes them candidates for formulations aimed at preventing oxidative damage in various diseases.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a recent investigation into 1,3,4-oxadiazol derivatives revealed significant cytotoxic effects against glioblastoma cell lines. The compounds not only inhibited cell proliferation but also induced apoptosis through mechanisms involving DNA damage . This positions oxadiazoles as promising candidates for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can enhance biological activity. For example:

- Substitution at the 5-position with different aryl groups has been associated with improved anticancer activity.

- The presence of halogen atoms (like chlorine) at specific positions enhances both antimicrobial and anticancer properties .

Synthesis Techniques

The synthesis of 3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves:

- Condensation Reactions: Combining hydrazides with carboxylic acids or their derivatives to form oxadiazoles.

- Cyclization Methods: Utilizing various cyclization techniques to form the oxadiazole core from precursors such as acyl hydrazones.

These methods can be optimized to yield high purity and yield of the desired compounds .

Case Study 1: Anticancer Activity

In a study focusing on a series of synthesized 1,3,4-oxadiazoles, researchers evaluated their effects on glioblastoma cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and increased apoptosis markers compared to controls .

Case Study 2: Antimicrobial Efficacy

Another research effort synthesized a range of 2-substituted oxadiazoles and tested them against both Gram-positive and Gram-negative bacteria. The findings showed that several compounds exhibited potent antibacterial activity comparable to standard antibiotics .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-11-8-9-14(10-12(11)2)25-13(3)17(22-24-25)19-21-18(23-26-19)15-6-4-5-7-16(15)20/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLCPXFBDGFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.